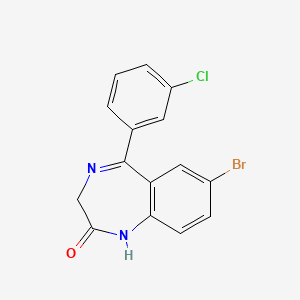

7-溴-5-(3-氯苯基)-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮

描述

This compound is a derivative of 1,2,4-triazole, a class of compounds known for their wide range of pharmacological activities . It is part of the 1,2,4-triazole Schiff base cyclic class .

Synthesis Analysis

A series of new 7-bromo-5-(2-chlorophenyl)-3-arylamino-1,2-dihydro-3H-1,4-benzodiazepine derivatives were synthesized . The synthesis of these compounds involved the reaction of hydrazine derivatives on acetylenic ketones, resulting in a mixture of two regioisomers .Molecular Structure Analysis

The structure of this compound was investigated using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis . This approach was instrumental in visualizing and quantifying intermolecular interactions within the crystal structures .Chemical Reactions Analysis

The compound’s chemical reactivity properties were predicted using Conceptual DFT (CDFT), which provided global reactivity descriptors and local nucleophilic/electrophilic Parr functions . The aromatic character and π–π stacking ability were also evaluated .Physical And Chemical Properties Analysis

The compound has a melting point of 234 – 235°C . Its Proton Nuclear Magnetic Resonance (PMR) spectrum in CDCl3 shows an amide group at 11.01 (s, 1H); aromatic protons at 7.01 – 7.88 (m, 7H); imine proton at 6.82 – 6.79 (d, 1H, 3(NH)); and 5.16 – 5.13 (d, 1H, C(3)H) .科学研究应用

多态性研究

对 7-溴-5-(3-氯苯基)-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮(特别是苯那西泮)的多态性进行的研究揭示了该化合物的晶体形式。通过冷冻改性获得的苯那西泮的 β-多晶型物展示了 α- 和 β-多晶型物中芳香环之间的二面角差异,影响晶体结构和分子间氢键模式 (Sergeev, Sergeev, Morosov, & Chernyshev, 2010)。

结构改性和晶体学

对 7-溴-5-(3-氯苯基)-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮衍生物的结构改性和晶体学的研究揭示了不同烷基取代基对分子构象和晶体组装的影响。用甲基或己基甲苯磺酸盐处理会产生具有独特分子形式和分子间相互作用的化合物,这证明了结构变化对这些衍生物的物理性质的细微影响 (Kravtsov et al., 2012)。

GABAA 受体调节

苯那西泮及其代谢物对大鼠浦肯野神经元中 GABA_A 受体介导的电流的调节的研究突出了其潜在的治疗应用。苯那西泮及其羟基化代谢物增强了 GABA 激活电流的峰值幅度,表明其作为 GABAA 受体的正向调节剂。这种作用对于理解苯那西泮治疗剂量的 GABA 能作用至关重要 (Kopanitsa, Zhuk, Zinkovsky, & Krishtal, 2001)。

微生物合成

使用聚乙烯醇中的固定放线菌细胞微生物合成 7-溴-5-(邻氯苯基)-3-羟基-1,2-二氢-3H-1,4-苯并二氮杂卓-2-酮为生产这种化合物提供了一种新方法。这种方法显示出 15% 的产率,为生物合成生产工艺开辟了道路,可能为化学合成提供可持续的替代方案 (Davidenko & Zabolotskaya, 1981)。

烷基化研究

用烷基甲苯磺酸盐对 7-溴-5-(2-氯苯基)-3-羟基-1,2-二氢-3H-1,4-苯并二氮杂卓-2-酮进行烷基化反应的研究有助于我们了解涉及该化合物的化学反应。该研究阐明了通过烷基化形成各种衍生物,深入了解了该苯并二氮杂卓衍生物的反应性和潜在的化学转化 (Pavlovsky et al., 2009)。

作用机制

Target of Action

The primary targets of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one are benzodiazepine, cholecystokinin (CCK), and bradykinin receptors . These receptors play a crucial role in various physiological processes, including anxiety regulation, convulsion control, and appetite modulation .

Mode of Action

The compound binds to the α2/α3-subunits of one GABAA receptor subtype . This binding is hypothesized to mediate the orexigenic (appetite-stimulating) effect of the compound . The compound’s interaction with benzodiazepine receptors in the brainstem parabrachial caudate nucleus, which transmits information regarding flavor to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .

Biochemical Pathways

The compound affects the biochemical pathways related to appetite regulation. It exhibits both orexigenic and anorexigenic effects at low doses . Synergism between cholecystokinin CCKA receptors, GABAA receptors, and leptin in the regulation of food intake has been reported .

Pharmacokinetics

The compound’s substantial effect on appetite in rats at low doses suggests it has good bioavailability .

Result of Action

The compound has a substantial effect on appetite in rats, exhibiting both orexigenic and anorexigenic effects at low doses . One of the synthesized compounds had anorexigenic activity comparable with that of the hormone leptin, which reduces the appetite and food intake .

未来方向

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, there is significant potential for further exploration and development of new therapeutic possibilities . The compound’s influence on appetite in rats, exhibiting both orexigenic and anorexigenic effects at low doses, suggests potential applications in the treatment of disorders related to appetite and food intake .

属性

IUPAC Name |

7-bromo-5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLRKMVASWSSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495916 | |

| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

CAS RN |

65247-13-4 | |

| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)

![8-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659383.png)

![1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1659385.png)

![1,3,5-Trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1659386.png)

![N-[(Z)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B1659392.png)

![2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate](/img/structure/B1659393.png)

![2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide](/img/structure/B1659396.png)

![ethyl 4-[2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B1659397.png)